2-Chloro-7-fluoroquinoline-4-carbonylchloride
CAS No.:
Cat. No.: VC20467237
Molecular Formula: C10H4Cl2FNO
Molecular Weight: 244.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4Cl2FNO |
|---|---|
| Molecular Weight | 244.05 g/mol |
| IUPAC Name | 2-chloro-7-fluoroquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C10H4Cl2FNO/c11-9-4-7(10(12)15)6-2-1-5(13)3-8(6)14-9/h1-4H |
| Standard InChI Key | RMABPLSGQZCFBH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1F)N=C(C=C2C(=O)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2-Chloro-7-fluoroquinoline-4-carbonylchloride (CHClFNO) consists of a bicyclic quinoline core modified with halogen atoms and a carbonyl chloride moiety. Key structural attributes include:
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Position 2: Chlorine atom, enhancing electrophilic substitution resistance.
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Position 7: Fluorine atom, improving lipid solubility and membrane permeability.
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Position 4: Carbonyl chloride group, enabling nucleophilic acyl substitution reactions.
The planar structure facilitates π-π stacking interactions, while the electron-withdrawing groups enhance reactivity toward amines and alcohols .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically proceeds via chlorination of 2-chloro-7-fluoroquinoline-4-carboxylic acid (Scheme 1):
Scheme 1:
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Carboxylic Acid Preparation:
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Carbonyl Chloride Formation:
Reaction Conditions:
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Temperature: 0–25°C
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Solvent: Dichloromethane or toluene
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Catalyst: Catalytic dimethylformamide (DMF) for accelerated chlorination .
Physicochemical Properties
Thermodynamic and Solubility Data
The low water solubility necessitates formulation as salts (e.g., sodium or mesylate) for pharmaceutical applications .
Applications in Pharmaceutical Chemistry
Antibacterial Agent Development
The compound’s structure aligns with fluoroquinolone antibiotics, which inhibit DNA gyrase and topoisomerase IV . Key derivatives include:
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Amide Derivatives: React with piperazine or aminopyrrolidine to enhance Gram-negative activity .
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Ester Prodrugs: Improve oral bioavailability via hydrolysis in vivo .
Table 1: Comparative Antibacterial Activity of Analogous Compounds
| Compound | MIC against MRSA (μg/mL) | MIC against P. aeruginosa (μg/mL) |
|---|---|---|
| Balofloxacin (Parent) | 0.156 | 0.313 |
| Acetylated Derivative | 0.0195 | 0.039 |
| Propionyl Derivative | 0.039 | 0.078 |
Data adapted from Frontiers in Chemistry (2022) .
Mechanism of Action
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Target Binding: Docking studies indicate strong interactions with DNA gyrase (PDB: 2XCT), particularly via hydrogen bonds with Ser84 and hydrophobic contacts with the quinoline core .
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Membrane Disruption: Atomic force microscopy (AFM) reveals compound-induced lysis of MRSA cells, suggesting dual bacteriostatic/bactericidal effects .
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